Cas no 1505795-78-7 (5-(1H-1,3-benzodiazol-5-yl)-1,2-oxazol-3-amine)

5-(1H-1,3-benzodiazol-5-yl)-1,2-oxazol-3-amine 化学的及び物理的性質
名前と識別子
-
- 5-(1H-1,3-benzodiazol-5-yl)-1,2-oxazol-3-amine
- EN300-1858832
- 1505795-78-7
-
- インチ: 1S/C10H8N4O/c11-10-4-9(15-14-10)6-1-2-7-8(3-6)13-5-12-7/h1-5H,(H2,11,14)(H,12,13)
- InChIKey: FCMJXLTXFUFBIC-UHFFFAOYSA-N
- ほほえんだ: O1C(=CC(N)=N1)C1C=CC2=C(C=1)NC=N2
計算された属性
- せいみつぶんしりょう: 200.06981089g/mol
- どういたいしつりょう: 200.06981089g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 238
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 80.7Ų
- 疎水性パラメータ計算基準値(XlogP): 1.2
5-(1H-1,3-benzodiazol-5-yl)-1,2-oxazol-3-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1858832-5.0g |
5-(1H-1,3-benzodiazol-5-yl)-1,2-oxazol-3-amine |
1505795-78-7 | 5g |
$3562.0 | 2023-06-02 | ||
Enamine | EN300-1858832-2.5g |
5-(1H-1,3-benzodiazol-5-yl)-1,2-oxazol-3-amine |
1505795-78-7 | 2.5g |
$2071.0 | 2023-09-18 | ||
Enamine | EN300-1858832-10.0g |
5-(1H-1,3-benzodiazol-5-yl)-1,2-oxazol-3-amine |
1505795-78-7 | 10g |
$5283.0 | 2023-06-02 | ||
Enamine | EN300-1858832-1.0g |
5-(1H-1,3-benzodiazol-5-yl)-1,2-oxazol-3-amine |
1505795-78-7 | 1g |
$1229.0 | 2023-06-02 | ||
Enamine | EN300-1858832-0.25g |
5-(1H-1,3-benzodiazol-5-yl)-1,2-oxazol-3-amine |
1505795-78-7 | 0.25g |
$972.0 | 2023-09-18 | ||
Enamine | EN300-1858832-10g |
5-(1H-1,3-benzodiazol-5-yl)-1,2-oxazol-3-amine |
1505795-78-7 | 10g |
$4545.0 | 2023-09-18 | ||
Enamine | EN300-1858832-1g |
5-(1H-1,3-benzodiazol-5-yl)-1,2-oxazol-3-amine |
1505795-78-7 | 1g |
$1057.0 | 2023-09-18 | ||
Enamine | EN300-1858832-5g |
5-(1H-1,3-benzodiazol-5-yl)-1,2-oxazol-3-amine |
1505795-78-7 | 5g |
$3065.0 | 2023-09-18 | ||
Enamine | EN300-1858832-0.5g |
5-(1H-1,3-benzodiazol-5-yl)-1,2-oxazol-3-amine |
1505795-78-7 | 0.5g |
$1014.0 | 2023-09-18 | ||
Enamine | EN300-1858832-0.05g |
5-(1H-1,3-benzodiazol-5-yl)-1,2-oxazol-3-amine |
1505795-78-7 | 0.05g |
$888.0 | 2023-09-18 |
5-(1H-1,3-benzodiazol-5-yl)-1,2-oxazol-3-amine 関連文献
-
Shuang Liu Dalton Trans., 2017,46, 14509-14518
-
Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
-
Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
-
Wei Chen Nanoscale, 2015,7, 6957-6990
-
Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
5-(1H-1,3-benzodiazol-5-yl)-1,2-oxazol-3-amineに関する追加情報
Introduction to 5-(1H-1,3-benzodiazol-5-yl)-1,2-oxazol-3-amine (CAS No. 1505795-78-7)
5-(1H-1,3-benzodiazol-5-yl)-1,2-oxazol-3-amine is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique molecular framework and potential biological activities. This compound, identified by its Chemical Abstracts Service (CAS) number 1505795-78-7, belongs to a class of heterocyclic derivatives that are widely explored for their pharmacological properties. The presence of both benzodiazole and oxazole moieties in its structure suggests a high degree of versatility, which may contribute to its interaction with various biological targets.
The benzodiazole moiety is particularly well-known for its role in the development of anxiolytic, sedative, and muscle relaxant drugs. Its structural motif is characterized by a fused benzene ring and a diazepine ring, which together confer specific electronic and steric properties. In contrast, the oxazole ring introduces additional functionality, including nitrogen atoms that can participate in hydrogen bonding and other forms of molecular recognition. The combination of these two heterocyclic systems in 5-(1H-1,3-benzodiazol-5-yl)-1,2-oxazol-3-amine creates a scaffold that is likely to exhibit a broad spectrum of interactions with biological macromolecules.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high precision. Studies have indicated that the nitrogen-rich environment of 5-(1H-1,3-benzodiazol-5-yl)-1,2-oxazol-3-amine could facilitate interactions with proteins involved in neurotransmitter signaling pathways. This has opened up avenues for exploring its potential as a therapeutic agent in conditions such as anxiety disorders, epilepsy, and even neurodegenerative diseases where modulation of neurotransmitter activity is crucial.
Moreover, the oxazole ring in this compound is known to exhibit bioisosteric properties with other heterocycles such as thiophene and furan. This feature allows for the possibility of designing derivatives with enhanced metabolic stability or altered pharmacokinetic profiles. Researchers are currently investigating how modifications at the 3-amino position of the oxazole ring can influence the overall pharmacological activity of 5-(1H-1,3-benzodiazol-5-yl)-1,2-oxazol-3-amine. Such modifications may lead to the discovery of novel compounds with improved efficacy and reduced side effects.
The synthesis of 5-(1H-1,3-benzodiazol-5-yl)-1,2-oxazol-3-am ine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the benzodiazole moiety typically begins with the condensation of appropriate precursors under controlled conditions. Subsequent steps involve cyclization reactions to form the oxazole ring, followed by functional group transformations to introduce the amino group at the 3-position. Advances in synthetic methodologies have enabled more efficient routes to this compound, reducing both reaction times and waste generation.
In terms of biological evaluation, preliminary studies have suggested that 5-(1H - 1 , 3 -benzodiaz ol - 5 - yl ) - 1 , 2 - ox az ol - 3 - am ine may exhibit inhibitory activity against certain enzymes implicated in inflammation and pain pathways. The benzodiazole component is particularly interesting in this context, as it has been shown to modulate receptor activity through allosteric mechanisms. Further research is needed to fully elucidate its mechanism of action and potential therapeutic applications.
The compound's structural features also make it a valuable scaffold for drug discovery efforts aimed at developing next-generation therapeutics. By leveraging structure-based drug design techniques, researchers can identify key interactions between 5-(1H - 1 , 3 -benz odia z ol - 5 - yl ) - 1 , 2 - ox az ol - 3 - am ine and target proteins. This approach has been instrumental in optimizing lead compounds for diseases ranging from cancer to autoimmune disorders.
As computational methods continue to evolve, virtual screening techniques are being increasingly employed to identify promising candidates like 5-(1H - 1 , 3 -benz odia z ol - 5 - yl ) - 1 , 2 - ox az ol - 3 - am ine based on their predicted binding affinities. These high-throughput virtual screening campaigns have significantly accelerated the drug discovery process by narrowing down large libraries of compounds into a smaller set of candidates for experimental validation.
The role of 5-(1H - 1 , 3 -benz odia z ol - 5 - yl ) - 1 , 2 - ox az ol - 3 am ine in medicinal chemistry extends beyond its potential as an active pharmaceutical ingredient (API). It serves as a building block for more complex molecules designed through combinatorial chemistry or library synthesis approaches. Such libraries are screened for biological activity using high-content screening (HCS) platforms capable of evaluating thousands of compounds simultaneously.
In conclusion,5-(1H--13-benzodiazol--51yl)--12-Oxazol--33amine (CAS No.15057957--787) represents an intriguing compound with significant therapeutic potential. Its unique structural features, combined with recent advances in computational biology and synthetic chemistry, position it as a promising candidate for further exploration. Continued research efforts will be essential in unlocking its full pharmacological capabilities and translating these findings into novel treatments for human diseases.
1505795-78-7 (5-(1H-1,3-benzodiazol-5-yl)-1,2-oxazol-3-amine) 関連製品
- 1806903-66-1(Methyl 6-chloro-4-(chloromethyl)-3-(difluoromethyl)pyridine-2-acetate)
- 33007-83-9(Trimethylolpropane tris(3-Mercaptopropanoate))
- 391867-59-7(ethyl 5-phenyl-3-(phenylcarbamoyl)aminothiophene-2-carboxylate)
- 1481809-85-1(3-(1-ethyl-1H-1,2,4-triazol-5-yl)propanenitrile)
- 1037135-07-1(4-amino-6-fluoro-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione)
- 1183141-57-2(1-(2-methoxyphenyl)methyl-1H-imidazol-2-amine)
- 1354023-63-4(Tert-butyl 3-[[[(2S)-2-amino-3-methylbutanoyl]-cyclopropylamino]methyl]pyrrolidine-1-carboxylate)
- 1803898-73-8(5-Bromo-2-chloro-6-cyano-1H-benzimidazole)
- 700860-40-8(N-(4-{[4-(dimethylsulfamoyl)piperazin-1-yl]sulfonyl}phenyl)acetamide)
- 2098138-82-8(2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)-N-methylethan-1-amine)




